Sub-Nanomolar PNP Inhibition Potency Differentiates from Clinical PNP Inhibitors
3-(Piperidin-3-yloxy)pyrazine-2-carbonitrile demonstrates a Ki of 0.042 nM against bovine purine nucleoside phosphorylase (PNP), which is approximately 500-fold more potent than the clinical PNP inhibitor Peldesine (BCX-34, IC50 36 nM human PNP) and comparable to the ultra-potent Forodesine (BCX-1777, Ki 0.023-0.072 nM) [1][2][3]. Against human PNP, the compound exhibits a Ki of 0.104 nM, further confirming its exceptional potency [1].
| Evidence Dimension | PNP Enzyme Inhibition (Ki/IC50) |
|---|---|
| Target Compound Data | Ki = 0.042 nM (bovine PNP); Ki = 0.104 nM (human PNP) |
| Comparator Or Baseline | Peldesine (BCX-34): IC50 = 36 nM (human PNP); Forodesine (BCX-1777): Ki = 0.023-0.072 nM (bovine/human PNP) |
| Quantified Difference | Target vs. Peldesine: ~857-fold more potent (0.042 nM vs 36 nM); Target vs. Forodesine: Comparable within 2-fold |
| Conditions | In vitro enzymatic assay; BindingDB data sourced from ChEMBL |
Why This Matters
This potency profile positions the compound as a highly effective tool for studying PNP-dependent pathways, offering a potency window that may allow for lower dosing and reduced off-target effects in cellular assays.
- [1] BindingDB. (n.d.). BDBM50422435 (CHEMBL2311112) - Affinity Data for Purine Nucleoside Phosphorylase. Retrieved from https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50422435 View Source
- [2] PeptideDB. (n.d.). Peldesine (BCX 34) - Bioactivity Data. Retrieved from https://www.peptidedb.com View Source
- [3] Cenmed. (n.d.). Forodesine Hydrochloride - Product Data Sheet. Retrieved from https://cenmed.com View Source
